molecular formula C21H23N3OS B2492274 N-isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207006-41-4

N-isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2492274
CAS No.: 1207006-41-4
M. Wt: 365.5
InChI Key: VTUJVMODVRRJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring, which is known for its presence in many biologically active molecules, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the phenyl and o-tolyl groups. The final step involves the attachment of the thioacetamide moiety under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The thioacetamide group may also interact with biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
  • N-isopropyl-2-((5-phenyl-1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
  • N-isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)propionamide

Uniqueness

N-isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific substitution pattern on the imidazole ring and the presence of the thioacetamide group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-15(2)23-20(25)14-26-21-22-13-19(17-10-5-4-6-11-17)24(21)18-12-8-7-9-16(18)3/h4-13,15H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUJVMODVRRJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.